REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH3:28][CH2:29][O:30][C:31]([CH3:32])=[O:33].[CH3:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[CH3:6][SiH:7]([CH3:8])[N:9]([CH3:10])[Si:11]([CH3:12])([CH3:13])[CH3:14].[CH:15]1([C:18](=[O:19])[c:20]2[cH:21][cH:22][c:23]([Cl:26])[cH:24][cH:25]2)[CH2:16][CH2:17]1.[ClH:27].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1>>[CH:15]1([C:18]([OH:19])([c:20]2[cH:21][cH:22][c:23]([Cl:26])[cH:24][cH:25]2)[CH2:32][C:31]([O:30][CH2:29][CH3:28])=[O:33])[CH2:16][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN([SiH](C)C)[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc(Cl)cc1)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOC(=O)CC(O)(c1ccc(Cl)cc1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |